1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE
Overview
Description
1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with bromine, methoxy, and fluorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-bromo-4-methoxybenzoyl chloride and 2-fluorobenzoyl chloride. These intermediates are then reacted with piperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzene.
Substitution: Formation of 3-azido-4-methoxybenzene or 3-thio-4-methoxybenzene derivatives.
Scientific Research Applications
1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Shares the bromine and methoxy substituents but lacks the piperazine and fluorobenzoyl groups.
4-Bromo-2-hydroxybenzaldehyde: Similar bromine substitution but with a hydroxy group instead of methoxy.
Uniqueness
1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE is unique due to its combination of bromine, methoxy, and fluorobenzoyl groups on a piperazine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
IUPAC Name |
(3-bromo-4-methoxyphenyl)-[3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrF2N2O3/c1-33-23-9-7-16(14-19(23)26)24(31)17-6-8-22(21(28)15-17)29-10-12-30(13-11-29)25(32)18-4-2-3-5-20(18)27/h2-9,14-15H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHIVCNFRUGEFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrF2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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